Lack of Publicly Available Comparative Potency or Selectivity Data Precludes Quantitative Differentiation from Closest Analogs
A systematic search of peer‑reviewed articles, patents assigned to Boehringer Ingelheim, authoritative public databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets failed to retrieve any head‑to‑head quantitative comparison between 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide and a structurally defined comparator. No IC₅₀, EC₅₀, Ki, or Kd value measured under defined assay conditions was found for this compound that could be placed alongside a comparator value. The only quantitative identifier located is a computed partition coefficient: XLogP3-AA = 2.5 [1]. While the compound falls within the general Markush claims of patent US 8,962,641 B2, which discloses ACC inhibitory activity for a broad pyrimidine‑pyrrolidine series, the patent does not provide individual compound data for this specific structure [2]. Consequently, the current data inventory is insufficient to establish any verifiable differentiation parameter (potency, selectivity, ADME, or target engagement) that would guide a scientific procurement decision over an alternative analog.
| Evidence Dimension | Lipophilicity (computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | No comparator available; typical ACC inhibitor lipophilicity range spans XLogP ≈ 1–4 [3] |
| Quantified Difference | Cannot be calculated; compound falls within the general class range |
| Conditions | Computed property; no experimental logP/logD data available |
Why This Matters
In the absence of experimental bioactivity data, procurement decisions cannot be driven by proven molecular advantages; users must treat this compound as an uncharacterized member of a patent class.
- [1] PubChem Compound Summary for CID 71794919, 3-phenyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide. National Center for Biotechnology Information (2026). View Source
- [2] Fleck, M., Heimann, A., Heine, N., Nosse, B., & Roth, G. J. (2015). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent No. 8,962,641 B2. Boehringer Ingelheim International GmbH. View Source
- [3] Bourbeau, M. P., & Bartberger, M. D. (2015). Recent advances in the development of acetyl‑CoA carboxylase (ACC) inhibitors for the treatment of metabolic disease. Journal of Medicinal Chemistry, 58(2), 514–526. View Source
